molecular formula C8H21N3O7S2 B1609660 methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine CAS No. 329181-36-4

methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine

Cat. No. B1609660
M. Wt: 335.4 g/mol
InChI Key: PQXMKYVZAQIFBU-SWSRPJROSA-N
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Description

“Methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine” is a complex compound. The methanesulfonic acid part is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids . The other part of the compound seems to be less well-known, with limited information available.


Chemical Reactions Analysis

Methanesulfonic acid can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (HCl) or sulfuric acid (H2SO4) . It is also used as a leaching agent for metals .


Physical And Chemical Properties Analysis

Methanesulfonic acid has a clear, colorless appearance . It has a density of 1.48 g/cm3 . Its melting point ranges from 17 to 19 °C, and it boils at 167 °C at 10 mmHg . It is miscible with water, methanol, and diethyl ether, but immiscible with hexane .

Safety And Hazards

Methanesulfonic acid is considered hazardous. It may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed or in contact with skin .

Future Directions

Methanesulfonic acid is a green acid with a remarkably high solubility for several specialty and base metals including lead, making it an interesting leaching agent for metals . It is safer and less toxic than the mineral acids (HCl, H2SO4, HNO3) currently employed for leaching metals from primary and secondary sources . The global production of methanesulfonic acid is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .

properties

IUPAC Name

methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.2CH4O3S/c1-10-9-6-4-8-3-5(6)2-7;2*1-5(2,3)4/h5,8H,2-4,7H2,1H3;2*1H3,(H,2,3,4)/b9-6+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXMKYVZAQIFBU-SWSRPJROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CNCC1CN.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/1\CNCC1CN.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 9949589

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine
Reactant of Route 2
methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine
Reactant of Route 3
methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine
Reactant of Route 4
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methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine
Reactant of Route 5
methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine
Reactant of Route 6
methanesulfonic acid;[(4Z)-4-methoxyiminopyrrolidin-3-yl]methanamine

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